molecular formula C18H12Cl2N6O2 B2800686 N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide CAS No. 881082-82-2

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide

Cat. No.: B2800686
CAS No.: 881082-82-2
M. Wt: 415.23
InChI Key: BBCZXAWGZKHNAP-UHFFFAOYSA-N
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Description

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is a synthetic small molecule belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is recognized in medicinal chemistry as a purine bioisostere, allowing it to mimic adenosine and interact with the binding sites of various kinase enzymes . The molecular structure integrates a 3,4-dichlorophenyl group and a 3-hydroxybenzohydrazide side chain, which are designed to influence the compound's binding affinity and selectivity. This compound is provided exclusively for non-human research applications and is not intended for diagnostic or therapeutic use. Primary Applications and Research Value The core pyrazolo[3,4-d]pyrimidine structure is a privileged scaffold in the discovery of novel anticancer agents . Researchers investigate such compounds primarily for their potential to inhibit specific protein kinases. For instance, closely related derivatives have demonstrated significant activity as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR), both of which are critical targets in oncology research for regulating cell cycle progression and proliferation . The specific presence of the 3-hydroxybenzoylhydrazide moiety may further modulate the compound's physicochemical properties and interactions with biological targets. Potential Mechanism of Action While the exact mechanism of action for this specific compound requires experimental validation, analogous pyrazolo[3,4-d]pyrimidines are known to function by competitively binding to the ATP-binding pocket of target kinases . This binding inhibits the kinase activity, leading to the disruption of downstream signaling pathways that drive cancer cell survival and growth. In vitro studies on similar compounds have shown promising anti-proliferative effects against various human cancer cell lines and can induce apoptosis and cell cycle arrest . Researchers can utilize this compound as a chemical tool to probe kinase function and validate new therapeutic targets.

Properties

IUPAC Name

N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N6O2/c19-14-5-4-11(7-15(14)20)26-17-13(8-23-26)16(21-9-22-17)24-25-18(28)10-2-1-3-12(27)6-10/h1-9,27H,(H,25,28)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCZXAWGZKHNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide typically involves multi-step reactions starting from readily available precursors:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with 3,4-dichloroaniline, a series of reactions involving the formation of pyrazole and pyrimidine rings is undertaken. This involves cyclization reactions, often catalyzed by acids or bases.

  • Substitution Reactions:

  • Hydrazide Formation: : The final step involves the reaction of the pyrazolo[3,4-d]pyrimidine derivative with 3-hydroxybenzohydrazide, usually under acidic conditions to yield the target compound.

Industrial Production Methods: : Scaling up this synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. Continuous flow synthesis and high-throughput screening of reaction parameters can facilitate industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often leading to the formation of oxidative derivatives with enhanced biological activity.

  • Reduction: : Reduction reactions, especially at the hydrazide moiety, can lead to amines or other reduced products.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, primarily at the chlorinated phenyl ring and the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

  • Oxidation: : Typical oxidizing agents include hydrogen peroxide and potassium permanganate, often under mild conditions.

  • Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : Various halogenation agents or nucleophiles can be used, depending on the desired substitution pattern.

Major Products

  • Oxidation Products: : Quinones and other oxidized forms.

  • Reduction Products: : Amines and reduced hydrazides.

  • Substitution Products: : Derivatives with different functional groups attached to the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.

Research Findings

Studies have demonstrated that derivatives exhibit varying degrees of COX-II inhibition, with some showing potency comparable to established anti-inflammatory drugs like Celecoxib.

Table 2: Summary of COX-II Inhibition Studies

Compound ReferenceInhibitory Activity (IC50 µM)Comparison DrugComparison IC50 (µM)
PYZ2435.7Celecoxib32.1
PYZ2538.7Celecoxib32.1

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound has shown promise in antimicrobial applications. Its structure allows it to interact with microbial targets effectively, making it a candidate for developing new antibiotics.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Effects : A study assessing the compound's effects on breast cancer cell lines demonstrated significant cell death at low concentrations through apoptosis.
  • Inflammation Model : In vivo studies using rat models indicated that the compound significantly reduced paw edema compared to controls, suggesting strong anti-inflammatory activity.

Mechanism of Action

The biological activity of N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is primarily attributed to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes such as kinases and proteases, DNA/RNA polymerases, and other cellular proteins.

  • Pathways Involved: : Modulation of signaling pathways, inhibition of enzyme activity, and interaction with nucleic acids, leading to the disruption of cellular processes in pathogens or cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives vary significantly based on substituents on the pyrazole ring and the attached functional groups. Key structural analogs include:

Compound Name Pyrazole Substituent Benzohydrazide Substituent Molecular Formula Key Features References
Target Compound 3,4-Dichlorophenyl 3-Hydroxy C₁₉H₁₂Cl₂N₆O₂ High lipophilicity due to Cl; H-bond donor via -OH -
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl 4-Methoxy C₂₀H₁₆ClN₅O₂ Reduced Cl substitution; methoxy enhances electron-donating capacity
N′-[1-(3,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dimethoxybenzohydrazide 3,4-Dimethylphenyl 3,4-Dimethoxy C₂₂H₂₂N₆O₃ Electron-donating methyl/methoxy groups; increased steric bulk
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 1-Methyl 4-Hydroxy C₁₄H₁₂N₆O₂ Methyl reduces ring aromaticity; -OH at para position

Key Observations:

  • Hydrogen Bonding: The 3-hydroxy group on the benzohydrazide (target) acts as a H-bond donor, unlike 4-methoxy () or 3,4-dimethoxy () derivatives, which are H-bond acceptors. This difference may influence solubility and target affinity.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

  • Melting Points (MP): reports MPs of 215–217°C and 269–271°C for diamine derivatives, but hydrazides generally exhibit lower MPs due to reduced crystallinity. The target’s MP is likely influenced by Cl substituents (high MP) and hydrazide flexibility (lower MP).
  • However, dichlorophenyl may counterbalance this by enhancing lipophilicity.

Biological Activity

N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities. The molecular formula is C15H13Cl2N4OC_{15}H_{13}Cl_2N_4O, with a molecular weight of approximately 350.2 g/mol. The presence of the 3-hydroxybenzohydrazide moiety enhances its potential interactions with biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines, including MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cells. In vitro assays demonstrated that certain derivatives could inhibit cell proliferation effectively, suggesting that the pyrazolo[3,4-d]pyrimidine scaffold may be a promising lead for anticancer drug development .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715CDK2 inhibition
Compound BK-56210Abl kinase inhibition
This compoundMCF-7TBDTBD

Antimicrobial Activity

The compound's hydrazide functionality suggests potential antimicrobial properties. Hydrazones and their derivatives have been reported to possess antibacterial and antifungal activities. In several studies, related compounds demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

The biological mechanisms through which this compound exerts its effects are likely multifaceted:

  • Kinase Inhibition : Similar compounds have shown to inhibit specific kinases such as CDK2 and Abl protein kinases, which are critical in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Some pyrazolo derivatives induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

In a recent study evaluating several pyrazolo derivatives against cancer cell lines, none of the tested compounds demonstrated cytotoxicity within the expected concentration range; however, modifications to the structure led to improved binding affinities and biological responses .

Another investigation focused on the synthesis of novel hydrazone derivatives revealed that modifications at the benzohydrazide position significantly affected the antimicrobial activity against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling 1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with 3-hydroxybenzohydrazide. Key steps include:

  • Cyclization : Use of dry acetonitrile or dichloromethane under reflux (80–100°C) for 12–24 hours .
  • Purification : Recrystallization from ethanol or acetonitrile to achieve >90% purity .
  • Critical Parameters : Excess hydrazide (1.5–2 eq) and inert atmosphere (N₂/Ar) prevent oxidation byproducts. Yields drop to ~50% without these .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures confirm its structure?

  • Methodology :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.1–8.5 ppm), pyrazole NH (δ 10.2–11.5 ppm), and hydrazide NH (δ 8.9–9.8 ppm) .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and N-H (3200–3350 cm⁻¹) .
  • HRMS : Exact mass matching the molecular formula (e.g., C₁₉H₁₄Cl₂N₆O₂) .

Q. What in vitro assays are recommended for initial biological screening, and how should controls be designed?

  • Methodology :

  • Kinase Inhibition : Use ATP-competitive assays (e.g., TR-FRET) with recombinant kinases (e.g., BRAF V600E) at 1–10 µM compound concentration .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ calculations. Include cisplatin as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize pyrazolo[3,4-d]pyrimidine derivatives for kinase inhibition?

  • Methodology :

  • Core Modifications : Introduce substituents at the pyrazole (C3) and pyrimidine (C4) positions. For example:
PositionModificationImpact on IC₅₀ (BRAF)Source
C3-ClIC₅₀ = 12 nM
C4-OCH₃IC₅₀ = 8 nM
  • Hydrazide Tail : Replace 3-hydroxybenzoyl with 4-trifluoromethylbenzoyl to enhance cellular permeability .

Q. What strategies resolve contradictory data in crystallographic vs. solution-state NMR structural analyses?

  • Methodology :

  • X-ray Crystallography : Resolve tautomeric forms (e.g., pyrazole NH vs. pyrimidine NH) using high-resolution data (R-factor < 0.05) .
  • Dynamic NMR : Analyze temperature-dependent chemical shifts (e.g., coalescence at 120°C confirms tautomer interconversion) .

Q. How do solvent polarity and pH affect the stability of the hydrazide moiety during long-term storage?

  • Methodology :

  • Stability Studies : Monitor degradation via HPLC at 25°C over 6 months. Key findings:
SolventpHDegradation (%)
DMSO7.4<5%
Water5.025%
  • Mechanism : Hydrolysis of the hydrazide bond accelerates under acidic conditions (pH < 6) .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values for BRAF inhibition vary across studies (e.g., 8 nM vs. 45 nM)?

  • Resolution :

  • Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) alter competitive binding kinetics .
  • Protein Source : Recombinant vs. endogenous BRAF (post-translational modifications affect compound binding) .

Q. How to address discrepancies in synthetic yields (70–92%) for analogous derivatives?

  • Resolution :

  • Catalyst Optimization : Use Pd(OAc)₂/XPhos instead of Pd₂(dba)₃ for higher turnover (yield increases from 70% to 88%) .
  • Purification : Replace column chromatography with anti-solvent precipitation to reduce losses .

Methodological Best Practices

  • Synthetic Reproducibility : Always report exact equivalents of reagents (e.g., 1.2 eq hydrazide) and solvent drying methods (e.g., molecular sieves for acetonitrile) .
  • Biological Assays : Use orthogonal assays (e.g., Western blot for p-ERK validation) to confirm kinase inhibition results .

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